N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-17-13-11-15(12-14-17)20-23-19-10-6-5-9-18(19)21(24-20)22-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYILJEHATBEWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Cyclohexyl 2 4 Methoxyphenyl Quinazolin 4 Amine
Retrosynthetic Analysis and Proposed Synthetic Pathways to N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine
A logical retrosynthetic analysis of this compound suggests a convergent synthetic approach. The primary disconnection breaks the C4-N bond of the quinazoline (B50416) ring, leading to two key precursors: a 4-chloro-2-(4-methoxyphenyl)quinazoline (B1593559) intermediate and cyclohexylamine (B46788). This strategy is favored due to the well-established reactivity of 4-haloquinazolines towards nucleophilic substitution.
Further deconstruction of the 4-chloro-2-(4-methoxyphenyl)quinazoline intermediate points towards 2-(4-methoxyphenyl)quinazolin-4(3H)-one. This quinazolinone can be synthesized through the condensation of anthranilamide with 4-methoxybenzaldehyde (B44291), followed by an oxidative cyclization. An alternative route to the quinazolinone involves the reaction of anthranilic acid with 4-methoxybenzonitrile. The chlorination of the quinazolinone is a critical step, typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
An alternative synthetic pathway could involve the initial construction of the 2-arylquinazolin-4-one core, followed by the introduction of the cyclohexylamino group. Common methods for the synthesis of the quinazolin-4-one ring include the Niementowski reaction, which involves the condensation of anthranilic acid with an appropriate amide.
Proposed Synthetic Pathway:
Formation of 2-(4-methoxyphenyl)quinazolin-4(3H)-one: Reaction of anthranilamide with 4-methoxybenzaldehyde in the presence of an oxidizing agent, or the condensation of 2-aminobenzamide (B116534) with 4-methoxybenzoyl chloride.
Chlorination: Treatment of the resulting quinazolinone with a chlorinating agent such as phosphorus oxychloride to yield 4-chloro-2-(4-methoxyphenyl)quinazoline.
Amination: Nucleophilic aromatic substitution reaction of the 4-chloro intermediate with cyclohexylamine to afford the final product, this compound.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters at each step. Key factors that are often fine-tuned to maximize yield and purity include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
For the final amination step, the choice of solvent is crucial. While polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction, alcoholic solvents such as isopropanol (B130326) or ethanol (B145695) are also commonly employed. The reaction temperature can range from room temperature to reflux, with higher temperatures generally leading to faster reaction rates. However, this must be balanced against the potential for side product formation. The use of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often necessary to scavenge the hydrochloric acid generated during the reaction. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate this type of reaction, often leading to significantly reduced reaction times and improved yields. researchgate.net
Below is a hypothetical data table illustrating the effect of different reaction conditions on the yield of the final product, based on common findings in quinazoline chemistry.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isopropanol | TEA | 80 | 12 | 75 |
| 2 | DMF | DIPEA | 100 | 8 | 82 |
| 3 | Toluene | None | 110 | 24 | 45 |
| 4 | Isopropanol | TEA | 25 | 48 | 60 |
| 5 | DMF | DIPEA | 120 (Microwave) | 0.5 | 90 |
Exploration of Catalyst Systems and Reagent Selectivity
While the uncatalyzed nucleophilic substitution is often effective, various catalyst systems can be employed to enhance the efficiency and selectivity of the amination step. Palladium-catalyzed cross-coupling reactions, for instance, have been widely used for the formation of C-N bonds in heterocyclic systems. Although less common for the direct amination of 4-chloroquinazolines with aliphatic amines, related copper-catalyzed methods have shown promise in similar transformations, offering milder reaction conditions. researchgate.net
The selectivity of the reagents is also a critical consideration. The chlorination of the 2-(4-methoxyphenyl)quinazolin-4(3H)-one must be selective to avoid unwanted reactions on the methoxyphenyl ring. The choice of the amination conditions, particularly the base and temperature, can influence the potential for side reactions, such as the formation of bis-aminated products or degradation of the starting materials.
Derivatization Strategies and Analog Synthesis Based on the this compound Core
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. These derivatization strategies are typically focused on three main regions of the molecule: the quinazoline nucleus, the N-cyclohexyl moiety, and the 4-methoxyphenyl (B3050149) substituent.
Functionalization of the Quinazoline Nucleus
The quinazoline ring system itself presents several positions amenable to functionalization. The most accessible positions for electrophilic substitution are typically C6 and C8. Halogenation, nitration, and sulfonation reactions can introduce functional groups at these positions, which can then serve as handles for further modifications, such as cross-coupling reactions to introduce new aryl or alkyl groups. Structure-activity relationship studies of various quinazoline derivatives have indicated that substitutions at the 6 and 8 positions can significantly impact their biological activity.
Alterations to the 4-methoxyphenyl Substituent
The 4-methoxyphenyl group at the C2 position is another key area for modification. The methoxy (B1213986) group can be cleaved to the corresponding phenol, which can then be alkylated or acylated to introduce a variety of new ether or ester functionalities. The phenyl ring itself can be further substituted with electron-donating or electron-withdrawing groups to modulate the electronic properties of the entire molecule. This can be achieved by utilizing appropriately substituted benzaldehydes or benzonitriles in the initial steps of the synthesis. For instance, replacing the 4-methoxyphenyl group with other substituted aryl or heteroaryl rings can lead to significant changes in the molecule's biological activity profile.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
The definitive confirmation of the molecular structure of this compound is accomplished through a combination of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, connectivity, and functional groups. Simultaneously, X-ray crystallography offers unambiguous proof of the three-dimensional arrangement of atoms in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing precise information about the hydrogen and carbon environments within the molecule. While complete spectral data for the title compound is not extensively published, a detailed analysis can be extrapolated from its key precursor, 2-(4-methoxyphenyl)quinazolin-4(3H)-one, and related N-substituted quinazoline derivatives.
For the precursor, 2-(4-methoxyphenyl)quinazolin-4(3H)-one, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the quinazolinone and methoxyphenyl protons. rsc.org The N-H proton of the quinazolinone ring typically appears as a broad singlet at approximately 12.42 ppm. rsc.org The aromatic protons of the quinazoline ring resonate in the range of 7.49-8.14 ppm, while the protons of the 4-methoxyphenyl group appear as two distinct doublets around 8.20 ppm and 7.10 ppm, characteristic of a para-substituted benzene (B151609) ring. rsc.org The methoxy group (OCH₃) protons present as a sharp singlet at about 3.86 ppm. rsc.org
Upon conversion to this compound, significant and predictable changes occur in the NMR spectra. The most notable change in the ¹H NMR spectrum is the disappearance of the broad N3-H signal of the quinazolinone and the appearance of a new N4-H signal, typically further upfield. Concurrently, a new set of complex multiplets appears in the aliphatic region (typically 1.20-4.00 ppm) corresponding to the methine and methylene (B1212753) protons of the cyclohexyl ring.
The ¹³C NMR spectrum provides complementary information. For the precursor, the carbonyl carbon (C4) signal is found around 162 ppm. beilstein-journals.org The carbons of the quinazoline and methoxyphenyl rings resonate in the aromatic region (approx. 114-152 ppm), with the methoxy carbon appearing around 55.5 ppm. beilstein-journals.org With the introduction of the N-cyclohexyl group, the C4 carbon signal shifts significantly due to the change from a carbonyl to an amino-substituted carbon, and new signals corresponding to the cyclohexyl carbons appear in the aliphatic region (approx. 25-55 ppm).
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unambiguously assigning all proton and carbon signals, especially mapping the proton-proton correlations within the cyclohexyl ring and linking each proton to its directly attached carbon atom.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for the Precursor 2-(4-methoxyphenyl)quinazolin-4(3H)-one. rsc.org
| ¹H NMR (600 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) - Selected Peaks | ||
|---|---|---|---|
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 12.42 (br s, 1H) | N-H | 162.2 | C=O |
| 8.20 (d, J=8.8 Hz, 2H) | H-2', H-6' (Ar-H) | 160.5 | C-4' (Ar-C) |
| 8.14 (d, J=7.6 Hz, 1H) | H-5 (Quinazoline-H) | 152.1 | C-2 |
| 7.82 (t, J=8.2 Hz, 1H) | H-7 (Quinazoline-H) | 149.0 | C-8a |
| 7.71 (d, J=8.1 Hz, 1H) | H-8 (Quinazoline-H) | 134.5 | C-7 (Quinazoline-C) |
| 7.49 (t, J=7.5 Hz, 1H) | H-6 (Quinazoline-H) | 129.6 | C-2', C-6' (Ar-C) |
| 7.10 (d, J=8.8 Hz, 2H) | H-3', H-5' (Ar-H) | 114.0 | C-3', C-5' (Ar-C) |
| 3.86 (s, 3H) | -OCH₃ | 55.5 | -OCH₃ |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass spectrometry confirms the molecular weight and elemental composition of the compound, while IR spectroscopy identifies its key functional groups.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental formula. The precursor, 2-(4-methoxyphenyl)quinazolin-4(3H)-one, has a calculated m/z for [M+H]⁺ of 253.0972, with experimental values found to be in close agreement. rsc.org For the title compound, this compound (C₂₁H₂₃N₃O), the theoretical exact mass for the [M+H]⁺ ion would be approximately 346.1914. Analysis of the fragmentation pattern would likely show characteristic losses, such as the neutral loss of the cyclohexyl moiety or cleavage of the methoxyphenyl group.
Infrared (IR) spectroscopy is used to identify the vibrational modes of the functional groups present. The IR spectrum of this compound is expected to show distinct absorption bands. A key feature would be the N-H stretching vibration of the secondary amine at the 4-position, typically appearing in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group appears just below 3000 cm⁻¹. The spectrum would also feature a strong C=N stretching band for the quinazoline ring system around 1620-1640 cm⁻¹ and a characteristic C-O stretching band for the aryl ether of the methoxy group around 1250 cm⁻¹.
Table 2: Expected Key Spectroscopic Data for this compound.
| Spectroscopic Technique | Feature | Expected Value / Region |
|---|---|---|
| HRMS (ESI+) | Calculated m/z [M+H]⁺ | ~346.1914 |
| Major Fragmentation | Loss of cyclohexyl group | |
| IR Spectroscopy (cm⁻¹) | N-H Stretch (amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aliphatic C-H Stretch | 2850 - 2960 | |
| C=N Stretch | 1620 - 1640 | |
| C-O Stretch (Aryl Ether) | ~1250 |
X-ray Crystallography for this compound and Key Derivatives
Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional coordinates of each atom, bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure of this compound is not available in the cited literature, extensive crystallographic studies on closely related 4-aminoquinazoline and quinazolinone derivatives allow for a detailed prediction of its solid-state conformation. tandfonline.comnih.govnih.gov
The quinazoline ring system is expected to be nearly planar. nih.gov The 2-(4-methoxyphenyl) substituent will be twisted relative to this plane, with a specific dihedral angle determined by steric and electronic factors. The cyclohexyl group attached at the 4-amino position will almost certainly adopt a stable chair conformation to minimize steric strain.
Crystal packing is likely to be dominated by intermolecular hydrogen bonds. The secondary amine (N4-H) is a hydrogen bond donor and can form bonds with acceptor atoms, such as the N1 or N3 nitrogen atoms of an adjacent molecule, leading to the formation of dimers or extended chains. nih.goviucr.org Furthermore, π-π stacking interactions between the aromatic quinazoline and methoxyphenyl rings of neighboring molecules are common in such structures and play a crucial role in stabilizing the crystal lattice. iucr.org The crystal structure of a related 4-arylaminoquinazoline derivative, C₁₉H₁₉N₃O₃, was solved in the monoclinic crystal system, which is common for this class of compounds. tandfonline.com
Table 3: Representative Crystallographic Data for a Related 4-Arylaminoquinazoline Derivative. tandfonline.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₉N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1213(4) |
| b (Å) | 16.0054(6) |
| c (Å) | 10.5629(4) |
| α (°) | 90 |
| β (°) | 101.456(2) |
| γ (°) | 90 |
| Volume (ų) | 1674.19(11) |
| Key Intermolecular Interactions | Hydrogen bonding, π-π stacking |
Computational and Theoretical Investigations of N Cyclohexyl 2 4 Methoxyphenyl Quinazolin 4 Amine
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed in drug design to forecast the binding mode and affinity of a ligand to a specific protein target. For compounds like N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine, docking studies can identify potential biological targets and elucidate the structural basis for their activity.
Docking simulations for quinazoline (B50416) derivatives are frequently performed against key cancer-related targets, including receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinase. nih.govnih.govijcce.ac.irnih.gov These studies calculate a binding energy score, typically in kcal/mol, which estimates the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.
For instance, studies on various 4-anilinoquinazoline (B1210976) derivatives have shown effective binding with VEGFR-2, with calculated binding energies indicating strong affinity. ijcce.ac.ir Similarly, docking of novel quinazolinone hybrids into the active site of S. aureus tyrosyl-tRNA synthetase revealed binding energies ranging from -7.9 to -9.6 kcal/mol, suggesting potent inhibitory potential. nih.govekb.eg These computational predictions are crucial for prioritizing compounds for further experimental testing.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Quinazolin-2,4-dione hybrid | S. aureus tyrosyl-tRNA synthetase | -9.6 | ekb.eg |
| 4-Anilinoquinazoline derivative (8a) | VEGFR-2 | -8.24 | ijcce.ac.ir |
| Quinazolinone derivative | NF-κB | -6.0 | nih.gov |
| 4-Anilinoquinazoline derivative (8a) | EGFR | -6.39 | ijcce.ac.ir |
Beyond predicting binding affinity, molecular docking provides a detailed view of the intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and biological activity.
For the quinazoline scaffold, key interactions often include:
Hydrogen Bonding: The nitrogen atoms in the quinazoline ring and the amine group can act as hydrogen bond acceptors and donors. Studies have repeatedly shown that these groups form critical hydrogen bonds with backbone residues in the hinge region of kinase domains, such as with Met769 in EGFR. nih.govsemanticscholar.org
Hydrophobic Interactions: The lipophilic cyclohexyl and methoxyphenyl groups of this compound are likely to engage in significant hydrophobic interactions with nonpolar residues in the target's binding pocket.
Pi-Stacking and Pi-Cation Interactions: The aromatic quinazoline and phenyl rings are capable of forming π-π stacking or π-cation interactions with aromatic residues like tyrosine (Tyr) and histidine (His) or charged residues like lysine (B10760008) (Lys) and arginine (Arg). nih.gov For example, the aromatic moiety of some quinazolinone derivatives has been shown to form π–alkyl and π–π interactions with Lys241 and Tyr57 residues. nih.gov
| Interaction Type | Ligand Moiety | Interacting Amino Acid Residues (Examples) | Reference |
|---|---|---|---|
| Hydrogen Bonding | Quinazoline N, Amino Group | Met769, Asp239, Lys241, Ser240, Asn247 | nih.govnih.govsemanticscholar.org |
| Pi-Cation / Electrostatic | Aromatic Rings | His41, His141 | nih.gov |
| Pi-Pi / Pi-Alkyl | Aromatic Rings | Tyr57, Lys241 | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the predicted ligand-target complex and to explore the conformational landscape of the ligand.
Following docking, MD simulations are often performed to validate the predicted binding pose and assess its stability. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound in the active site. Key metrics used to analyze stability include:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, low-fluctuation RMSD value suggests that the complex has reached equilibrium and is stable.
Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual residues or atoms. It can highlight which parts of the protein or ligand are flexible and which are stable.
In studies of quinazoline-based inhibitors, MD simulations have been used to confirm that key hydrogen bonds and hydrophobic interactions identified in docking are maintained throughout the simulation, lending confidence to the predicted binding mode. nih.govnih.govsemanticscholar.org
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and chemical reactivity.
For quinazoline and quinazolinone derivatives, DFT calculations at levels like B3LYP/6-31G* are commonly used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.
Calculate Frontier Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net
Determine Chemical Reactivity Descriptors: Calculate properties such as ionization potential, electron affinity, electronegativity (χ), global hardness (η), and softness (S). nih.govresearchgate.net These parameters help in understanding the molecule's susceptibility to chemical reactions. For example, a smaller hardness value indicates a more reactive molecule. nih.gov
These theoretical calculations provide a fundamental understanding of the molecule's electronic properties, which complements the interaction-based insights from docking and MD simulations. scispace.comnih.gov
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons. |
Electronic Structure Analysis and Reactivity Descriptors (e.g., HOMO/LUMO, Electrostatic Potentials)
The electronic structure of a molecule is fundamental to its chemical behavior and biological activity. For quinazoline derivatives, Density Functional Theory (DFT) is a commonly employed computational method to investigate these properties. researchgate.netglobalresearchonline.net Key aspects of the electronic structure include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. irjweb.comnih.gov For many quinazoline derivatives studied computationally, the HOMO is often localized on the electron-rich parts of the molecule, such as the quinazoline ring system and the methoxy-substituted phenyl ring, while the LUMO is distributed across the heterocyclic ring system.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netirjweb.com These descriptors provide a theoretical basis for understanding how the molecule might interact with biological targets.
Table 1: Global Reactivity Descriptors Derived from Conceptual DFT
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (IP) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
This table outlines the theoretical descriptors used to characterize molecular reactivity. The specific values for this compound require dedicated DFT calculations.
Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). researchgate.netresearchgate.net For a molecule like this compound, the nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms on the amine group would represent regions of positive potential, suitable for nucleophilic attack or hydrogen bond donation. researchgate.net
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, theoretical spectra can be generated. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental data. For instance, the calculated 1H and 13C NMR chemical shifts for quinazolinone derivatives have been shown to correlate well with experimental values. nih.gov
Furthermore, computational chemistry is instrumental in elucidating reaction pathways for the synthesis of quinazoline scaffolds. Theoretical studies can map the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows researchers to understand the reaction mechanism in detail and optimize conditions for improved yield and purity. acs.org The synthesis of 4-aminoquinazoline derivatives often involves steps like cyclization and nucleophilic substitution, and DFT calculations can clarify the energetics and feasibility of these pathways. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR studies are widely used to understand how structural modifications affect their potency as, for example, enzyme inhibitors. nih.govnih.gov
Development of Predictive Models for Biological Responses
The development of a QSAR model involves calculating a set of molecular descriptors for a series of analogues with known biological activities. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), hydrophobic, or topological. nih.govnih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create an equation that correlates a selection of these descriptors with the observed activity (e.g., IC50 values). nih.gov
A robust QSAR model must be statistically validated to ensure its predictive power. nih.gov This typically involves internal validation (e.g., cross-validation, Q²) and external validation using a test set of compounds not included in the model's development. semanticscholar.org
Table 2: Example of a Generic QSAR Equation for Quinazoline Analogues
| Model Equation | Log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... |
|---|---|
| Statistical Parameters | |
| Correlation Coefficient (R²) | A measure of the model's goodness of fit (values closer to 1 are better). |
| Cross-validated R² (Q²) | A measure of the model's internal predictive ability. |
| External Validation (R²pred) | A measure of the model's ability to predict the activity of an external test set. |
| Example Descriptors | Atomic net charges (e.g., qC6, qN1), EHOMO, ELUMO, Dipole Moment (μ), Wiener Index (W). nih.gov |
This table presents the general form and validation metrics of a QSAR model. A specific model for this compound analogues would require a dataset of related compounds with measured biological activity.
Identification of Key Structural Features Influencing Activity and Selectivity
In the context of this compound, a QSAR study would likely reveal the importance of:
The 4-amino substituent: The nature of the group at this position (the cyclohexylamino group) is crucial for interaction with target proteins.
The 2-position substituent: The 4-methoxyphenyl (B3050149) group contributes significantly to the binding, likely through hydrophobic and aromatic interactions. The methoxy group itself can act as a hydrogen bond acceptor.
The quinazoline core: This scaffold provides the essential geometry for fitting into the active site of a biological target, and its nitrogen atoms often serve as key hydrogen bond acceptors.
By understanding these relationships, chemists can rationally design new analogues with potentially enhanced activity or improved selectivity.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is another ligand-based design technique that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.
Elucidation of Essential Chemical Features for Target Recognition
A pharmacophore model is an abstract representation of the key interaction points a ligand makes with its target receptor. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net
For quinazoline derivatives acting as kinase inhibitors, pharmacophore models have been successfully developed. researchgate.net These models consistently identify a set of common features that are critical for binding to the ATP pocket of kinases.
Table 3: Common Pharmacophoric Features for Quinazoline-Based Inhibitors
| Feature | Description | Corresponding Moiety in the Title Compound |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Nitrogen atoms in the quinazoline ring; Oxygen of the methoxy group. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The N-H group of the 4-amino linkage. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The quinazoline ring system; the 4-methoxyphenyl ring. |
| Hydrophobic Feature (HY) | A non-polar group that engages in hydrophobic interactions. | The cyclohexyl ring; the phenyl ring. |
This model of essential features serves as a 3D query for virtual screening of compound libraries to identify new potential inhibitors or as a guide for designing novel ligands that incorporate these key features in the correct spatial orientation.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-3-nitrobenzoic acid |
Virtual Screening Strategies for Identifying Novel Scaffolds
Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. These methods can be broadly categorized into two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). Both strategies are highly relevant for the discovery of novel scaffolds related to this compound.
Ligand-based virtual screening relies on the knowledge of molecules that are known to be active for a particular target. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. In the context of this compound, this compound itself would serve as the reference molecule or "template" for the screening process.
A common LBVS approach is pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would typically include features such as:
Hydrogen Bond Acceptors: The nitrogen atoms in the quinazoline ring.
Hydrogen Bond Donors: The amine group at the 4-position.
Aromatic Rings: The quinazoline and methoxyphenyl rings.
Hydrophobic Features: The cyclohexyl group.
Once a pharmacophore model is generated, it is used as a 3D query to screen large compound databases, such as eMolecules or the ZINC database. frontiersin.orgnih.gov Molecules from the database that match the pharmacophore query are identified as potential hits.
A hypothetical ligand-based virtual screening workflow to identify novel scaffolds with potential activity similar to this compound is outlined below:
| Step | Description | Tools and Techniques |
| 1. Reference Molecule Preparation | The 3D structure of this compound is generated and its low-energy conformation is determined. | Molecular modeling software (e.g., Schrödinger Maestro, MOE) |
| 2. Pharmacophore Model Generation | Key chemical features of the reference molecule are identified to create a pharmacophore model. | Phase, LigandScout, MOE |
| 3. Database Screening | Large chemical databases are screened using the pharmacophore model as a query. | ZINC, eMolecules, PubChem |
| 4. Hit Filtering and Ranking | The initial hits are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and ranked based on their fit to the pharmacophore model. | FAF-Drugs4, various screening software |
The output of such a screening would be a list of compounds with diverse chemical scaffolds that share the key pharmacophoric features of the reference molecule.
Structure-based virtual screening requires the 3D structure of the biological target, which is often determined through experimental methods like X-ray crystallography or NMR spectroscopy. For quinazoline derivatives, a common target is the Epidermal Growth Factor Receptor (EGFR) kinase domain. researchgate.netmonash.edunih.gov SBVS primarily involves molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
In a typical SBVS workflow, a library of compounds is docked into the binding site of the target protein. The binding affinity of each compound is then estimated using a scoring function, which calculates a score representing the strength of the ligand-receptor interaction. Compounds with the best scores are considered potential hits.
A representative structure-based virtual screening workflow for identifying novel inhibitors of a target like EGFR, using a quinazoline scaffold as a starting point, would involve the following steps:
| Step | Description | Tools and Techniques |
| 1. Target Preparation | The 3D structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB) and prepared for docking. This includes adding hydrogen atoms and assigning partial charges. | Schrödinger's Protein Preparation Wizard, AutoDockTools |
| 2. Ligand Library Preparation | A large library of small molecules is prepared for docking. This involves generating 3D coordinates and assigning appropriate protonation states. | LigPrep, Open Babel |
| 3. Molecular Docking | Each ligand in the library is docked into the active site of the target protein. | Glide, AutoDock, DOCK |
| 4. Hit Selection and Analysis | The docked poses are scored, and the top-ranking compounds are selected as hits. These hits are then visually inspected to analyze their binding interactions with the protein. | Various docking software and visualization tools |
The results of a docking-based virtual screen are often presented in a table that includes the compound identifier, the docking score, and key interacting residues in the protein's active site.
Table 1: Representative Data from a Hypothetical Docking-Based Virtual Screening
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Hit 1 | -9.8 | Met793, Leu718, Gly796 |
| Hit 2 | -9.5 | Cys797, Leu844, Thr790 |
| Hit 3 | -9.2 | Met793, Asp855, Lys745 |
| Hit 4 | -9.1 | Leu718, Gly796, Thr854 |
| Hit 5 | -8.9 | Cys797, Leu844, Met793 |
Note: This table is illustrative and does not represent actual experimental data for this compound.
By employing these virtual screening strategies, researchers can efficiently explore vast chemical space to identify novel scaffolds that possess the desired structural and chemical features to interact with a biological target of interest, thereby accelerating the early stages of drug discovery.
In Vitro Biological Studies and Mechanistic Insights into N Cyclohexyl 2 4 Methoxyphenyl Quinazolin 4 Amine
Biochemical and Cell-Free Assays for Target Engagement
No data is currently available from biochemical or cell-free assays to characterize the direct molecular interactions of N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine.
Enzyme Inhibition Studies (e.g., Kinase Inhibition, Phosphodiesterase Inhibition)
There are no published studies detailing the inhibitory activity of this compound against any specific enzymes, including kinases or phosphodiesterases. While the broader class of quinazoline (B50416) derivatives is known to contain many potent enzyme inhibitors, the activity of this particular compound remains undetermined.
Receptor Binding Affinity Profiling
No receptor binding affinity data for this compound has been reported in the scientific literature. Therefore, its potential to bind to any specific receptors is unknown.
Protein-Ligand Interaction Characterization
Without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling based on experimental results, the specific protein-ligand interactions of this compound cannot be characterized.
Cellular Level Investigations of this compound Interactions
In the absence of biochemical data, there is also a lack of information on the effects of this compound at the cellular level.
Cell-Based Assays for Target Engagement and Pathway Modulation (e.g., Reporter Gene Assays, Immunofluorescence)
No studies utilizing cell-based assays such as reporter gene assays or immunofluorescence have been published to investigate the target engagement or pathway modulation of this compound within a cellular context.
Studies on Modulation of Intracellular Signaling Pathways
There is no available research on the effects of this compound on any intracellular signaling pathways.
Analysis of Specific Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Induction in Cell Lines, Tubulin Polymerization)
The biological activity of this compound and related quinazoline derivatives is often characterized by their profound impact on fundamental cellular processes, including cell cycle progression, the induction of programmed cell death (apoptosis), and the dynamics of the microtubule network through inhibition of tubulin polymerization.
Cell Cycle Progression: A hallmark of many anticancer agents that target tubulin is their ability to disrupt the cell division cycle. Various quinazoline derivatives have been shown to cause cell cycle arrest, predominantly in the G2/M phase. This arrest is a direct consequence of the disruption of the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. For instance, certain 4-(N-cyclo)aminoquinazolines have been identified as potent tubulin inhibitors that lead to cell arrest in the G2/M phase. nih.gov Similarly, other studies on quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones demonstrated that the lead compounds induced G2/M cell cycle arrest, which is indicative of their mechanism as tubulin polymerization inhibitors. nih.govrsc.org Flow cytometry analysis of cancer cells treated with these compounds reveals a significant accumulation of cells in the G2/M phase, preventing them from completing mitosis and proceeding to cell division. nih.govplos.org
Apoptosis Induction: The disruption of microtubule dynamics and the ensuing mitotic arrest are potent triggers for apoptosis. A novel series of 4-anilinoquinazolines has been identified as potent inducers of apoptosis using high-throughput caspase-3 activator assays. nih.gov For example, the derivative 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to be a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D cells. nih.gov Further optimization of this series led to the identification of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a clinical candidate that potently induces apoptosis with an EC50 of 2 nM. nih.govconsensus.app The induction of apoptosis by these quinazoline derivatives is often mediated through the activation of caspases, key enzymes in the apoptotic cascade, and can be triggered by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. mdpi.com
Tubulin Polymerization: The primary molecular mechanism underlying the effects on cell cycle and apoptosis for many quinazoline derivatives is the inhibition of tubulin polymerization. nih.govmdpi.com Tubulin is a globular protein that polymerizes to form microtubules, which are crucial components of the cytoskeleton and the mitotic spindle. nih.gov Several quinazoline-based compounds have been shown to inhibit tubulin assembly, often by binding to the colchicine (B1669291) site on the β-tubulin subunit. nih.govnih.govnih.gov This binding prevents the formation of microtubules, leading to a destabilization of the microtubule network. nih.gov For example, the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated significant potency against tubulin assembly with an IC50 value of 0.77 μM and substantially inhibited colchicine binding. nih.gov This inhibition of tubulin polymerization disrupts microtubule-dependent processes, ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. nih.govplos.org
Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives
The biological activity of quinazoline derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications on the quinazoline scaffold influence their potency and mechanism of action, particularly as tubulin polymerization inhibitors and apoptosis inducers.
Correlating Specific Structural Modifications with Observed In Vitro Biological Responses
SAR studies on 4-anilinoquinazoline (B1210976) derivatives have revealed several key structural features that govern their biological activity. Modifications at the 2-, 4-, 6-, and 7-positions of the quinazoline core, as well as on the N-aryl substituent, have been systematically explored.
Substitution at the 4-position: The nature of the substituent at the 4-position is critical. An anilino group (-NH-Aryl) is a common feature. The presence of a small alkyl group, such as a methyl group, on the linking nitrogen atom between the quinazoline core and the phenyl ring at C4 was found to be essential for potent apoptosis-inducing activity. nih.gov In contrast, for quinazoline-based EGFR kinase inhibitors, this N-methyl group is detrimental. nih.gov The substitution pattern on the aniline (B41778) ring is also crucial. A methoxy (B1213986) group at the para-position of the phenyl ring, as seen in this compound, is often associated with potent activity. nih.govnih.gov
Substitution at the 2-position: The group at the 2-position of the quinazoline ring significantly influences potency. SAR studies comparing different substituents have shown that replacing a 2-chloro group with a 2-methyl group can lead to potent apoptosis inducers. nih.govconsensus.app For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a more potent clinical candidate than its 2-chloro counterpart. nih.gov
Substitution on the Quinazoline Core (Positions 6 and 7): For the 4-anilinoquinazoline series of apoptosis inducers, substitutions at the 6- and 7-positions of the quinazoline core generally lead to a decrease in potency. nih.gov This suggests that an unsubstituted quinazoline core in these positions is preferred for this specific biological activity.
The following table summarizes the impact of various structural modifications on the antiproliferative or apoptosis-inducing activity of quinazoline derivatives based on published research.
| Position of Modification | Structural Change | Observed Effect on Biological Activity | Reference Compound Example |
| C2 of Quinazoline | Replacement of -Cl with -CH₃ | Maintained or increased apoptosis-inducing activity | 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine vs. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine |
| N-linker at C4 | Addition of a methyl group (-N(CH₃)-) | Essential for apoptosis-inducing activity | 4-anilinoquinazolines |
| C6 and C7 of Quinazoline | Addition of substituents | Decreased potency for apoptosis induction | 4-anilinoquinazolines |
| C4 of aniline ring | Methoxy (-OCH₃) group | Associated with high potency | N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine |
Elucidation of Pharmacophoric Requirements for Specific Biological Target Interaction
Based on extensive SAR studies, a general pharmacophore model for quinazoline-based tubulin inhibitors that bind to the colchicine site can be proposed. This model highlights the essential structural features required for effective interaction with the biological target.
The key pharmacophoric features include:
A Planar Heterocyclic Core: The quinazoline ring system serves as a central scaffold, providing a rigid and planar structure that can fit into the binding pocket of the target protein.
A Substituted Aryl Group at C2: A substituted phenyl ring at the 2-position of the quinazoline is a common feature. The nature and position of substituents on this ring can modulate binding affinity.
A Flexible Linker and Aryl Moiety at C4: The N-substituted anilino group at the 4-position is crucial. This part of the molecule typically consists of:
An amine linker (-NH- or -NR-), which can act as a hydrogen bond donor or acceptor.
An aryl ring (e.g., a phenyl or methoxyphenyl group) that occupies a hydrophobic pocket in the binding site. The 4-methoxy substitution on this phenyl ring is often optimal for activity, likely engaging in favorable interactions within the colchicine binding site of tubulin.
Specific Substituent Patterns: The absence of bulky substituents at positions 6 and 7 of the quinazoline ring appears to be important for the apoptosis-inducing activity of certain 4-anilinoquinazoline series, suggesting these positions may be involved in steric hindrance within the binding site. nih.gov
Future Research Directions and Potential Applications in Ligand Design
Rational Design and Synthesis of Next-Generation N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine Analogues
The rational design of next-generation analogues of this compound is a critical step toward enhancing its therapeutic potential. This process relies on understanding the structure-activity relationships (SAR) that govern the biological effects of quinazoline (B50416) derivatives. mdpi.com Modifications to the core structure can be systematically undertaken to optimize potency, selectivity, and pharmacokinetic properties.
Key areas for modification include:
The Quinazoline Core: SAR studies have shown that substitutions at positions 2, 6, and 8 of the quinazoline ring are significant for various pharmacological activities. nih.gov For instance, the introduction of small, lipophilic, electron-withdrawing groups on the phenyl ring of anilino-quinazolines can enhance potency, while electron-donating groups at the 6- or 7-position of the quinazoline ring can also increase activity. ebi.ac.uk
The 2-position (4-methoxyphenyl group): The methoxy (B1213986) group on the phenyl ring is a key feature. Exploring other substitutions on this ring, such as halogens, alkyls, or other electron-donating/withdrawing groups, could modulate the compound's interaction with its biological targets.
The 4-position (N-cyclohexyl group): The alicyclic amine at this position influences the compound's lipophilicity and spatial arrangement. Replacing the cyclohexyl ring with other cyclic or acyclic amines, or introducing substituents on the ring itself, could fine-tune the molecule's binding affinity and selectivity. researchgate.net
Modern synthetic strategies, including metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multi-component reactions, offer efficient pathways to generate a diverse library of these analogues. mdpi.comnih.gov Structure-based drug design, utilizing computational docking and molecular dynamics simulations, can guide these synthetic efforts by predicting how modifications will affect target binding. nih.gov
| Positions 6 & 8 | Halogen atoms | Can improve antimicrobial activities. | nih.gov |
Exploration of Novel Biological Targets for this compound and its Derivatives
The quinazoline scaffold is known for its broad spectrum of biological activities, interacting with a wide array of molecular targets. mdpi.comnih.gov Derivatives have demonstrated anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. mdpi.comresearchgate.netijpca.org This versatility suggests that this compound and its future derivatives could be effective against a multitude of biological targets.
A comprehensive screening campaign against various target families is a logical next step. Potential targets include:
Protein Kinases: Many quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora kinases, which are crucial in cancer signaling pathways. nih.govnih.gov
Tubulin: Certain quinazolines disrupt microtubule dynamics by binding to the colchicine (B1669291) site on tubulin, making them potent antiproliferative agents. nih.govnih.gov
Enzymes in DNA Repair: Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair, has been identified as a target for some quinazoline compounds. mdpi.com
G-Protein Coupled Receptors (GPCRs): Some quinazoline derivatives act as antagonists for receptors like the melanin-concentrating hormone receptor 1 (MCHR1). nih.gov
Microbial Enzymes: The scaffold has shown activity against various bacterial and fungal targets, indicating potential for development as anti-infective agents. nih.govmdpi.com
Systematic screening of a library of this compound analogues against these and other target classes could uncover novel therapeutic applications.
Table 2: Examples of Biological Targets for Quinazoline-Based Compounds
| Target Class | Specific Target Example | Associated Biological Activity | Reference(s) |
|---|---|---|---|
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer | nih.govnih.gov |
| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Anticancer | nih.govnih.gov |
| DNA Repair Enzymes | Poly(ADP-ribose)polymerase-1 (PARP-1) | Anticancer | mdpi.com |
| G-Protein Coupled Receptors | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Antiobesity | nih.gov |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase (DHFR) | Anticancer | nih.gov |
Development of this compound as a Research Probe for Specific Biological Pathways
Should a derivative of this compound be identified with high potency and selectivity for a particular biological target, it could be developed into a chemical probe. tandfonline.com Chemical probes are indispensable tools for dissecting complex biological pathways. By modifying the lead compound with a reporter tag—such as a fluorophore, a biotin (B1667282) molecule, or a photo-affinity label—researchers can:
Visualize the subcellular localization of the target protein.
Identify protein-protein interactions involving the target.
Confirm target engagement in cellular and in vivo models.
Elucidate the downstream effects of modulating the target's activity.
The development of such a probe derived from the this compound scaffold would provide a valuable tool for fundamental biological research, helping to unravel the intricacies of cellular signaling and disease pathology. tandfonline.com
Integration of Multidisciplinary Approaches for Comprehensive Quinazoline Research
The future of research on this compound and its analogues lies in the integration of multiple scientific disciplines. A comprehensive approach combining computational chemistry, synthetic organic chemistry, and experimental biology is essential for accelerating the drug discovery process. nih.govresearchgate.net
Computational Studies: In silico methods like Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations can predict the biological activity and binding modes of novel analogues, prioritizing the most promising candidates for synthesis. nih.govnih.govsapub.org
Synthetic Chemistry: Advanced and efficient synthetic methodologies are required to build libraries of diverse analogues for biological screening. mdpi.com
Biological Evaluation: High-throughput screening and detailed mechanistic studies are necessary to identify lead compounds and validate their targets.
This synergistic cycle—where computational predictions guide synthesis, and experimental results feed back to refine computational models—creates a powerful engine for discovery. Such a multidisciplinary strategy will be paramount in unlocking the full therapeutic potential of the quinazoline scaffold embodied by this compound.
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine?
The synthesis of this quinazoline derivative typically involves palladium-catalyzed cross-coupling reactions to form C–N bonds. Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction rates, while prolonged heating (>12 h) may degrade sensitive functional groups .
- Base optimization : Potassium carbonate or Hunig’s base (DIPEA) neutralizes byproducts, with DIPEA preferred for moisture-sensitive reactions .
- Purification : Gradient elution (e.g., ethyl acetate/hexanes) via silica column chromatography ensures high purity (>95%), validated by LCMS .
Q. Q2. How can structural confirmation of this compound be achieved?
Use a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.8–8.5 ppm) and cyclohexyl/methoxy substituents. H-C HSQC confirms connectivity .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- HPLC/LCMS : Retention time consistency and absence of secondary peaks confirm purity (>95%) .
Advanced Research Questions
Q. Q3. What strategies are used to analyze structure-activity relationships (SAR) for quinazolin-4-amine derivatives?
SAR studies focus on modifying substituents to enhance biological activity:
- Substituent variation : Replace the 4-methoxyphenyl group with nitro (electron-withdrawing) or amino (electron-donating) groups to modulate binding affinity .
- Core modifications : Introduce heterocycles (e.g., morpholine) at the quinazoline core to improve solubility or target selectivity .
- 3D-QSAR modeling : Computational models predict steric/electrostatic interactions, guiding synthesis of derivatives with predicted higher activity .
- In vitro assays : Test inhibitory effects on targets like Werner helicase (WRN) or kinases (e.g., CLK1) to correlate structural changes with potency .
Q. Q4. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from assay conditions or compound stability:
- Assay standardization : Use consistent cell lines (e.g., MX-1 breast cancer) and ATP concentrations in kinase assays .
- Stability testing : Monitor compound degradation in DMSO stocks via LCMS to ensure bioactivity correlates with intact structure .
- Off-target profiling : Screen against unrelated targets (e.g., cytochrome P450 enzymes) to identify nonspecific interactions .
- Meta-analysis : Compare datasets using tools like PubChem BioAssay to identify trends across studies .
Q. Q5. What methodologies elucidate the mechanism of action in cancer cell lines?
Mechanistic studies combine biochemical and cellular approaches:
- Target engagement assays : Use fluorescent probes (e.g., FP-tagged ATP) to quantify binding to kinases or DNA repair enzymes .
- Apoptosis induction : Measure caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 staining) in treated cells .
- Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., PI3K/AKT) post-treatment .
- In vivo models : Evaluate efficacy in xenografts (e.g., MX-1 tumors in mice) with pharmacokinetic profiling to confirm blood-brain barrier penetration .
Q. Q6. How are structural analogs of this compound designed to mitigate toxicity?
Analog design prioritizes reducing off-target effects:
- LogP optimization : Introduce hydrophilic groups (e.g., morpholinylpropoxy) to lower LogP and reduce hepatotoxicity .
- Metabolic stability : Replace labile groups (e.g., nitro) with stable isosteres (e.g., trifluoromethyl) to prevent reactive metabolite formation .
- Selectivity screening : Use kinome-wide profiling (e.g., Reaction Biology panels) to eliminate analogs with polypharmacology .
Methodological Considerations
Q. Q7. What analytical techniques are critical for characterizing impurities in synthesized batches?
Q. Q8. How is reaction scalability addressed for preclinical studies?
- Catalyst recycling : Use immobilized Pd catalysts to reduce costs in large-scale Suzuki couplings .
- Microwave-assisted synthesis : Reduces reaction time (1–2 h vs. 24 h) for steps like boronic acid couplings .
- Flow chemistry : Continuous processing minimizes intermediate isolation steps, improving yield (>80%) .
Data Interpretation Challenges
Q. Q9. How do researchers differentiate between direct target inhibition and downstream effects in cellular assays?
- Chemical proteomics : Use immobilized compound pulldowns to identify bound proteins .
- CRISPR knockouts : Ablate putative targets (e.g., CLK1) to determine if activity loss rescues phenotype .
- Kinetic studies : Compare IC₅₀ values in cell-free (enzymatic) vs. cell-based assays; significant gaps suggest indirect effects .
Q. Q10. What computational tools predict pharmacokinetic properties of novel analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
